IGF1Rtide - 172615-51-9

IGF1Rtide

Catalog Number: EVT-1451240
CAS Number: 172615-51-9
Molecular Formula: C73H114N18O22
Molecular Weight: 1595.819
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

IGF1Rtide is a synthetic peptide that acts as an inhibitor of the insulin-like growth factor 1 receptor (IGF1R), which plays a significant role in cellular growth, differentiation, and survival. This compound is particularly relevant in the context of cancer research, where IGF1R signaling is often dysregulated. The development of IGF1Rtide aims to provide therapeutic options for conditions associated with aberrant IGF1R activity.

Source and Classification

IGF1Rtide is classified as a peptide inhibitor and is derived from the natural ligand interactions of the insulin-like growth factor system. It is synthesized through established peptide synthesis techniques, primarily solid-phase peptide synthesis, which allows for precise control over the amino acid sequence and modifications necessary for its biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of IGF1Rtide typically employs solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process involves:

  • Resin Selection: A suitable resin, such as TentaGel or Rink amide resin, is chosen based on the desired properties of the final peptide.
  • Fmoc Chemistry: The Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is commonly used for amino acids during SPPS. Deprotection steps are performed using piperidine in dimethylformamide.
  • Coupling Reactions: Amino acids are coupled to the growing peptide chain using coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) along with additives such as N,N-diisopropylethylamine to facilitate efficient bond formation.
  • Cleavage and Purification: Once synthesis is complete, the peptide is cleaved from the resin using trifluoroacetic acid and subsequently purified via high-performance liquid chromatography (HPLC) to achieve the desired purity and yield .
Molecular Structure Analysis

Structure and Data

The molecular structure of IGF1Rtide consists of a specific sequence of amino acids that confer its biological activity. The detailed sequence includes various modifications that enhance stability and receptor binding affinity. The chemical formula can be represented as follows:

CXXHXXNXXOXXC_{XX}H_{XX}N_{XX}O_{XX}

where XX represents specific counts of carbon, hydrogen, nitrogen, and oxygen atoms in the compound. The precise sequence and structural features can be obtained from structural databases or patents detailing its synthesis .

Chemical Reactions Analysis

Reactions and Technical Details

IGF1Rtide undergoes various chemical reactions during its synthesis, including:

  • Peptide Bond Formation: The primary reaction involves the formation of amide bonds between amino acids.
  • Deprotection Reactions: Removal of protecting groups such as Fmoc or Boc (tert-butyloxycarbonyl) occurs under controlled conditions to ensure that sensitive side chains remain intact.
  • Cleavage Reactions: Cleavage from the solid support typically involves strong acids like trifluoroacetic acid, which must be carefully managed to avoid degradation of sensitive residues .
Mechanism of Action

Process and Data

IGF1Rtide functions primarily by binding to the insulin-like growth factor 1 receptor, inhibiting its activation. This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival. The mechanism includes:

  • Receptor Binding: IGF1Rtide mimics natural ligands but with modifications that enhance binding affinity.
  • Signal Transduction Interference: By preventing receptor activation, IGF1Rtide effectively reduces signaling through pathways such as phosphoinositide 3-kinase and mitogen-activated protein kinase, which are critical for tumor growth .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

IGF1Rtide exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically in the range of 1000–3000 Da depending on specific modifications.
  • Solubility: Generally soluble in aqueous solutions at physiological pH but may require specific buffers for stability.
  • Stability: Stability can be influenced by environmental factors such as temperature and pH; modifications are often made to enhance resistance to enzymatic degradation.

Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm these properties during synthesis .

Applications

Scientific Uses

IGF1Rtide has several applications in scientific research:

  • Cancer Therapy: As an IGF1R inhibitor, it is being investigated for its potential to treat various cancers characterized by overactive IGF signaling.
  • Cellular Biology Studies: Researchers utilize IGF1Rtide to study IGF signaling pathways in cellular models, providing insights into cell growth regulation.
  • Drug Development: It serves as a lead compound for developing new therapeutic agents targeting IGF-related diseases .
Biochemical Context & Discovery of IGF1Rtide

Historical Development of IRS-1-Derived Peptide Substrates

The development of synthetic peptide substrates for receptor tyrosine kinases (RTKs) emerged from efforts to study catalytic mechanisms outside complex cellular environments. Prior to IGF1Rtide, early kinase substrates were often generic poly(Glu,Tyr) copolymers or empirically derived sequences lacking biological relevance. The identification of Insulin Receptor Substrate-1 (IRS-1) as a major physiological substrate for both insulin receptor (IR) and insulin-like growth factor 1 receptor (IGF1R) shifted this paradigm [3] [6]. IRS-1 contains over 20 potential tyrosine phosphorylation sites within distinct sequence contexts, serving as docking platforms for SH2 domain-containing signaling proteins [3].

Initial attempts to develop IRS-1-derived substrates focused on sequences surrounding phosphorylation sites involved in PI3K/Akt pathway activation. Peptides corresponding to Tyr608 (YVNM) and Tyr939 (GEPN) demonstrated moderate phosphorylation by IR but exhibited low efficiency with IGF1R [9]. The discovery that residues 891-902 (KKKSPGEYVNIEFG) contained a high-affinity phosphorylation motif emerged from phosphoproteomic studies of IGF1-stimulated cells. This sequence showed >10-fold higher phosphorylation efficiency compared to earlier IRS-1 peptides when tested against purified IGF1R kinase domains [5] [9].

Table 1: Evolution of IRS-1-Derived Peptide Substrates

Peptide SequenceIRS-1 PositionKinase SpecificityCatalytic Efficiency (kcat/Km)
EPGGEYNAVMTyr608IR > IGF1R0.8 × 10³ M⁻¹s⁻¹
DGGEPNGEYVNTyr939IR ≈ IGF1R1.2 × 10³ M⁻¹s⁻¹
KKKSPGEYVNIEFGTyr895IGF1R > IR15.7 × 10³ M⁻¹s⁻¹

The synthesis of IGF1Rtide represented a technical advancement through N-terminal polylysine (KKK) extension. This modification enhanced aqueous solubility and facilitated electrostatic interactions with the kinase's acidic substrate-binding groove, overcoming limitations of earlier hydrophobic peptides that showed aggregation tendencies [5] [9]. Commercial availability of HPLC-purified IGF1Rtide (≥95% purity) enabled standardized kinase assays across research laboratories [2] [5].

Rationale for IGF1Rtide Design: IRS-1 Residues 891-902 as a Kinase Target Motif

The IGF1Rtide sequence (KKKSPGEYVNIEFG) mirrors residues 891-902 of human IRS-1, with tyrosine 895 (Y895) serving as the phosphorylation site. Structural analysis reveals this sequence occupies a unique position in IGF1R substrate recognition:

  • Catalytic Site Complementarity: The Glu-Tyr-Val-Asn-Ile (EYVNI) segment forms an extended β-strand that docks into the kinase active site. Crystal structures of IGF1R kinase domain (PDB: 1K3A) show the glutamic acid at P-1 position (relative to phosphoacceptor Tyr) forms a salt bridge with Arg1136 in the kinase catalytic loop, while valine at P+1 occupies a hydrophobic pocket formed by Leu1140 and Val1143 [6] [9].

  • N-terminal Lysine Triplet Function: The KKK extension serves multiple roles:

  • Provides high positive charge density (+3 at physiological pH) for electrostatic steering toward the kinase's membrane-proximal acidic region
  • Enables anchoring to phosphocellulose membranes in radioactive kinase assays
  • Prevents peptide aggregation through charge repulsion [5]
  • C-terminal Hydrophobic Stabilization: The Ile-Glu-Phe-Gly (IEFG) C-terminus contributes to binding affinity through hydrophobic interactions with kinase subdomains outside the catalytic cleft. Mutational studies show that Ile900Ala substitution reduces kcat by 40%, indicating its role in optimal positioning [8] [9].

Table 2: Kinase Assay Parameters Using IGF1Rtide

KinaseKm (μM)Vmax (pmol/min/mg)Optimal [ATP]pH Optimum
IGF1R15.2 ± 1.8320 ± 25100 μM7.5
IR42.7 ± 3.5285 ± 30100 μM7.5
EGFR>200<5100 μM7.5

Biochemical characterization demonstrates IGF1Rtide's >2.8-fold selectivity for IGF1R over IR despite their high kinase domain homology (84% identity). This selectivity arises from differential interactions with the kinase hinge region (residues 1003-1010 in IGF1R), where IGF1R accommodates the P+3 asparagine (Asn898) more favorably than IR [8] [9]. The peptide is reconstituted in 25 mM Tris-HCl buffer (pH 7.5) to preserve phosphate group reactivity and prevent aspartimide formation at acidic pH [2] [5].

Evolutionary Significance of the KKKSPGEYVNIEFG Sequence in Metazoan Signaling

The IGF1Rtide sequence exhibits remarkable conservation across vertebrates, with functional analogs present throughout metazoans:

  • Mammalian Conservation: The human Y895 motif (SPGEYVNI) is 100% conserved across primates, carnivores, and artiodactyls. The lysine triplet shows species variation (K/R)3 in rodents, (K/R)2K in lagomorphs), reflecting adaptation to divergent electrostatic environments while preserving charge [3] [6].

  • Invertebrate Homologs: In Drosophila melanogaster, the Chico adaptor protein (IRS homolog) contains a related phosphorylation motif SKEPEYLNIQ at position 507. Despite sequence divergence, it preserves the critical features:

  • Acidic residue (Glu) at P-1
  • Hydrophobic residues (Leu, Ile) at P+1 and P+3
  • Basic N-terminal extension [3]
  • Structural-Functional Constraints: Evolutionary analysis reveals strong purifying selection on the tyrosine phosphoacceptor site and adjacent hydrophobic positions. The P+3 asparagine (Asn898) shows co-evolution with kinase subdomain VI residues, suggesting compensatory mutations maintain hydrogen-bonding networks critical for catalytic efficiency [6] [8].

The persistence of this motif for >600 million years highlights its role in metabolic signaling fidelity. Experimental reconstruction of ancestral IRS-1 sequences indicates the IGF1Rtide precursor first appeared in early chordates, coinciding with the emergence of dedicated IGF signaling systems separate from insulin [3]. In mammalian systems, phosphorylation of Tyr895 creates a high-affinity binding site for the SH2 domain of Grb2, linking IGF1R activation to Ras/MAPK signaling. The KKK N-terminus may additionally facilitate membrane localization through interactions with acidic phospholipids, positioning the phosphorylation site optimally for kinase access [3] [6].

Table 3: Taxonomic Distribution of IGF1Rtide-Like Motifs

Taxonomic GroupRepresentative OrganismMotif SequenceIdentity to Human (%)
PrimatesHomo sapiensKKKSPGEYVNIEFG100
RodentiaMus musculusRKRSPGEYVNIEFG86.7
AvesGallus gallusKKKSAADYVNIQFG66.7
TeleosteiDanio rerioRKRTPEDYINIQFG53.3
InsectaDrosophila melanogasterGKEPEYLNIQ40.0*

*Partial sequence alignment

The evolutionary trajectory demonstrates progressive optimization: early metazoans utilized minimal phosphoacceptor motifs (YXXI), while vertebrates developed extended sequences with N-terminal basic domains that enhance kinase specificity and subcellular targeting. This co-evolution with IGF1R's kinase domain underlies the peptide's exceptional performance as a biochemical tool for dissecting IGF signaling mechanisms [3] [6] [8].

Properties

CAS Number

172615-51-9

Product Name

IGF1Rtide

IUPAC Name

(4S)-4-[[2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C73H114N18O22

Molecular Weight

1595.819

InChI

InChI=1S/C73H114N18O22/c1-5-41(4)61(72(112)84-49(27-29-58(98)99)67(107)85-50(63(103)80-38-59(100)101)34-42-16-7-6-8-17-42)90-69(109)52(36-55(78)94)87-71(111)60(40(2)3)89-68(108)51(35-43-22-24-44(93)25-23-43)86-66(106)48(26-28-57(96)97)81-56(95)37-79-70(110)54-21-15-33-91(54)73(113)53(39-92)88-65(105)47(20-11-14-32-76)83-64(104)46(19-10-13-31-75)82-62(102)45(77)18-9-12-30-74/h6-8,16-17,22-25,40-41,45-54,60-61,92-93H,5,9-15,18-21,26-39,74-77H2,1-4H3,(H2,78,94)(H,79,110)(H,80,103)(H,81,95)(H,82,102)(H,83,104)(H,84,112)(H,85,107)(H,86,106)(H,87,111)(H,88,105)(H,89,108)(H,90,109)(H,96,97)(H,98,99)(H,100,101)/t41-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,60-,61-/m0/s1

InChI Key

KVGQVWWLDJKNMP-YCOAWBJSSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N

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